Ferruginol

概要

説明

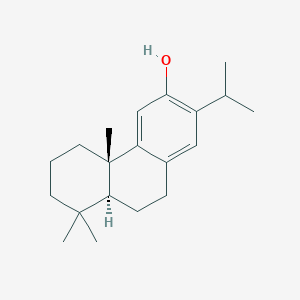

Ferruginol is a natural phenol with a terpenoid substructure, specifically classified as a diterpene of the abietane chemical class. This compound is characterized by three fused six-membered rings and alkyl functional groups. This compound was first identified in 1939 by Brandt and Neubauer as the main component in the resin of the Miro tree (Podocarpus ferrugineus). It has since been isolated from other conifer species in the families Cupressaceae and Podocarpaceae . This compound is known for its diverse biological activities, including antibacterial, antitumor, antimalarial, and cardioprotective effects .

作用機序

Target of Action

Ferruginol, a natural phenol with a terpenoid substructure, is known for its diverse pharmacological properties . It has been found to exhibit antitumor activity, specifically inducing apoptosis in SK-Mel-28 human malignant melanoma cells . It also shows promising effects against ovarian cancer cells, limiting migration and causing cell cycle arrest .

Mode of Action

This compound interacts with its targets to induce cell death via activation of caspases as well as apoptosis-inducing factor (AIF), as confirmed by its translocation into the nucleus . It also triggers inhibition/downregulation of Ras/PI3K, STAT 3/5, protein tyrosine phosphatase, and protein kinases related to cell cycle regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to stimulate gastric PGE 2 synthesis, reduce gastric acid output, and improve the antioxidant capacity of the gastric mucosa by maintaining GSH levels . It also facilitates PGC-1α-mediated mitochondrial biogenesis and fatty acid oxidation (MB and FAO) by increasing the expression of PGC-1α and concurrently promoting the expression of SIRT1-enhancing deacetylase SIRT1 deacetylating and activating PGC-1α .

生化学分析

Biochemical Properties

Ferruginol interacts with various enzymes and proteins. For instance, it is synthesized by the enzyme this compound synthase . It also interacts with the enzyme Cytochrome P450 76AH1, which catalyzes the oxidation of this compound to produce salviol . The interaction between this compound and these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to induce apoptosis in SK-Mel-28 human malignant melanoma cells and MCF-7 breast cancer cells . This compound influences cell function by reducing cell viability, decreasing mitochondrial membrane potential (MMP), increasing reactive oxygen species (ROS), and activating caspase-3 and caspase-9 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to activate apoptosis in MCF-7 cells through a reduction of cell viability . Furthermore, this compound-treated MCF-7 cells also showed a decrease of MMP, an increase of ROS, TBARS, caspase-3 and caspase-9, as well as a reduction of antioxidant proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to increase gastric PGE2 content in a dose-dependent manner and prevent the reduction in GSH observed due to ethanol-induced gastric lesions in rats . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, single oral doses up to 3 g kg−1 this compound did not elicit mortality or acute toxic effects in mice . The gastroprotective effect of this compound was reversed by indometacin at a dose of 25 mg kg−1 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the terpenoid biosynthesis pathway . This compound is converted into salviol by the enzyme Salviol synthase . This conversion is part of the biosynthesis of carnosate, a potent antioxidant .

Transport and Distribution

It is known that this compound is synthesized in the endoplasmic reticulum membrane .

Subcellular Localization

As mentioned earlier, this compound is synthesized in the endoplasmic reticulum membrane . This suggests that this compound may be localized in the endoplasmic reticulum of the cell.

準備方法

Synthetic Routes and Reaction Conditions: Ferruginol can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to achieve the desired structure. The synthesis typically involves the use of reagents such as N, O-bistrifluoroacetamide (BSTFA) to transform molecules into trimethyl-silyl (TMS) derivatives .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the roots, leaves, and seeds of Juniperus procera. The extraction process includes gas chromatography/mass spectrometry (GC/MS) for screening phytochemical compounds and high-performance liquid chromatography (HPLC) for identification and estimation of this compound content .

化学反応の分析

Ferruginol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, such as hinokiol and sugiol.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various tricyclic derivatives with enhanced biological activities .

科学的研究の応用

類似化合物との比較

Ferruginol is often compared with other abietane diterpenoids, such as hinokiol and sugiol. These compounds share a similar abietane-type skeleton but differ in their functional groups and biological activities . For example:

Hinokiol: Exhibits strong free radical scavenging activity and is used as a natural antioxidant.

Sugiol: Known for its antibacterial and antifungal properties.

This compound stands out due to its diverse biological activities and potential therapeutic applications, making it a unique and valuable compound in scientific research.

特性

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWVJOHUAQHLM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331722 | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-62-5 | |

| Record name | trans-Ferruginol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferruginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERRUGINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2CMM6X37M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

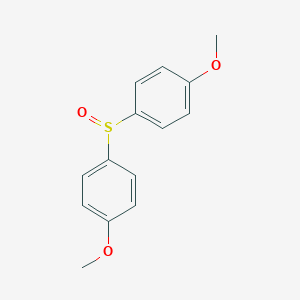

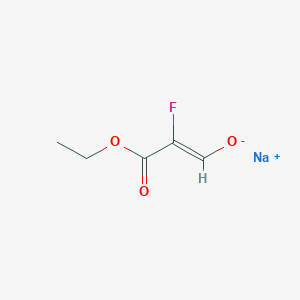

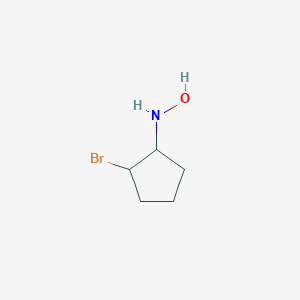

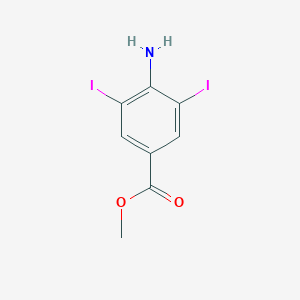

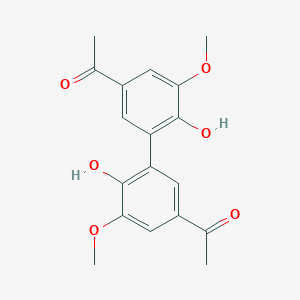

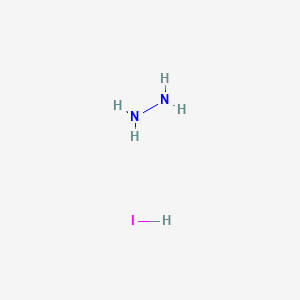

Feasible Synthetic Routes

A: Ferruginol has been shown to induce cell death in various cancer cell lines through the activation of caspases, key enzymes involved in apoptosis (programmed cell death). [, ] Additionally, this compound triggers the translocation of apoptosis-inducing factor (AIF) into the nucleus, further contributing to apoptosis. []

A: Research indicates that this compound can inhibit or downregulate several key signaling pathways involved in tumor cell survival, progression, and aggressiveness. These include the Ras/PI3K pathway, STAT3 and STAT5, protein tyrosine phosphatases, and protein kinases associated with cell cycle regulation. [, ]

A: Yes, the cytotoxic effects of this compound are significantly diminished in a more reducing environment. This suggests that this compound's anti-tumor activity is at least partially dependent on its ability to modulate cellular redox status. [] For instance, this compound treatment led to a decrease in glutathione (GSH) and an increase in oxidized glutathione (GSSG) in prostate cancer cells, indicating a shift towards a more oxidizing state. []

A: this compound (C20H30O) has a molecular weight of 286.45 g/mol. [, ]

A: this compound and its derivatives are commonly characterized using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS). [, , , , , ]

ANone: this compound exhibits a diverse range of biological activities, including:

- Anti-cancer: Demonstrated in vitro and in vivo against various cancer cell lines, including ovary, prostate, lung, and breast cancer. [, , , , ]

- Anti-inflammatory: Reduces inflammatory markers in models of ulcerative colitis and potentially in Alzheimer's disease. [, , ]

- Antimicrobial: Exhibits activity against Gram-positive bacteria and certain fungi. [, , , , , , ]

- Antioxidant: Demonstrates free radical scavenging activity. [, , ]

- Gastroprotective: Protects against gastric lesions in animal models. [, ]

- Antiviral: Shows promising activity against Dengue virus, Zika virus, and Chikungunya virus. [, ]

A: this compound is primarily found in the heartwood, bark, and leaves of coniferous trees, particularly those belonging to the Podocarpaceae and Cupressaceae families. [, , , , , , , , ]

A: Yes, this compound can be produced heterologously in engineered yeast strains, paving the way for sustainable production of this valuable diterpene. [, ]

A: Structural modifications, particularly at the C-18 and C-19 positions, can significantly impact the biological activity of this compound and its derivatives. [, , , ] For instance, the introduction of specific functional groups at these positions can enhance anti-cancer activity or reduce cytotoxicity. []

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis or mass spectrometry, is frequently employed for the quantification of this compound in biological samples. [, ] GC-MS is another widely used technique for both qualitative and quantitative analysis of this compound and related diterpenes. [, , ]

A: While this compound exhibits promising biological activities, further research is needed to fully elucidate its safety profile, particularly regarding long-term use in humans. Some studies have reported cytotoxic effects of this compound and its derivatives on certain cell lines, emphasizing the need for careful dose optimization and safety evaluations in preclinical and clinical settings. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158021.png)